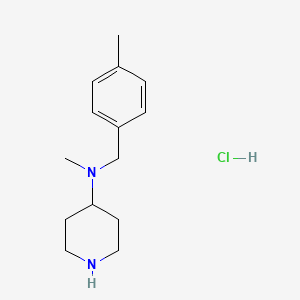

N-Methyl-N-(4-methylbenzyl)piperidin-4-amine hydrochloride

Description

N-Methyl-N-(4-methylbenzyl)piperidin-4-amine hydrochloride is a piperidine-based compound featuring an N-methyl group and a 4-methylbenzyl substituent. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications. The compound is structurally related to modulators of ion channels (e.g., Kv1.5) and receptor ligands (e.g., cannabinoid inverse agonists), as evidenced by synthetic methodologies involving quaternization with HCl-EA and recrystallization .

Properties

IUPAC Name |

N-methyl-N-[(4-methylphenyl)methyl]piperidin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2.ClH/c1-12-3-5-13(6-4-12)11-16(2)14-7-9-15-10-8-14;/h3-6,14-15H,7-11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLCUQEGLJIKCLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN(C)C2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(4-methylbenzyl)piperidin-4-amine hydrochloride typically involves the reductive amination of N-Methyl-4-piperidone with 4-methylbenzylamine. This reaction is often carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride . The reaction conditions generally include a solvent like methanol or ethanol, and the reaction is performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(4-methylbenzyl)piperidin-4-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the piperidine nitrogen can be substituted with different alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of secondary amines.

Substitution: Formation of N-substituted piperidine derivatives.

Scientific Research Applications

N-Methyl-N-(4-methylbenzyl)piperidin-4-amine hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex piperidine derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Methyl-N-(4-methylbenzyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

Key Observations :

- Halogen Substitution : Chloro and fluoro analogs exhibit higher molecular weights and polarity compared to the methyl-substituted target compound. Fluorine’s electronegativity may enhance binding affinity to receptors like CB2 .

- Heterocyclic Substitution : Pyrazine-containing analogs (e.g., ) introduce aromatic nitrogen atoms, which alter electronic distribution and solubility profiles.

Positional Isomerism and Core Modifications

Biological Activity

N-Methyl-N-(4-methylbenzyl)piperidin-4-amine hydrochloride is an organic compound with a growing interest in the fields of pharmacology and medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula: C14H22ClN

- Molecular Weight: Approximately 255.80 g/mol

- Structure: The compound features a piperidine ring with a methyl group and a 4-methylbenzyl moiety, contributing to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Receptor Interaction: The compound has been shown to bind to specific receptors, modulating neurotransmitter systems, which may have implications for neuropharmacological applications.

- Enzyme Modulation: It may also influence the activity of enzymes involved in stress responses, potentially acting as an inhibitor of heat shock proteins.

- Biochemical Pathways: The compound can affect multiple biochemical pathways, including those related to signal transduction and metabolic processes.

Biological Activities

The compound has been investigated for several biological activities:

- Antimicrobial Activity:

- Research indicates potential antimicrobial properties, suggesting efficacy against various bacterial strains.

- Anticancer Properties:

- Neuropharmacological Effects:

- Its interactions with neurotransmitter systems suggest potential applications in treating neurological disorders. The modulation of heat shock proteins indicates a role in cellular stress responses relevant to cancer therapy.

Case Studies and Research Findings

Several studies highlight the compound's potential and mechanisms:

- A study demonstrated that this compound significantly inhibited the growth of various cancer cell lines, including MCF-7 and U-937. The mechanism involved increased lipid peroxidation and decreased expression of antioxidant proteins like SLC7A11/XCT and GPX4 .

- Another investigation into its antimicrobial properties revealed effectiveness against specific strains, indicating its potential as a therapeutic agent in infectious diseases.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| N-Methyl-N-(4-methylbenzyl)piperidin-4-amine HCl | Antimicrobial, Anticancer | Receptor binding, enzyme modulation |

| N-Methylpiperidin-4-amine hydrochloride | Limited biological activity | Basic piperidine structure |

| N-(4-Fluorobenzyl)-N-methylpiperidin-4-amine | Potential neuropharmacological effects | Similar receptor interactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.